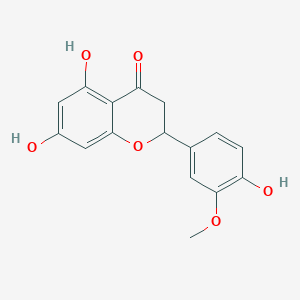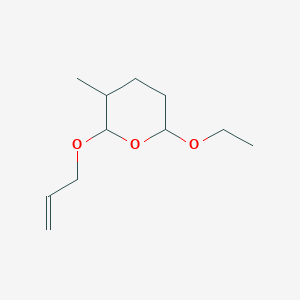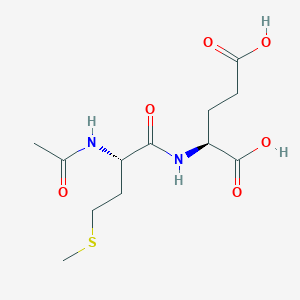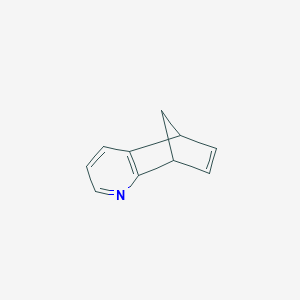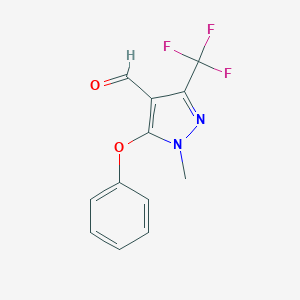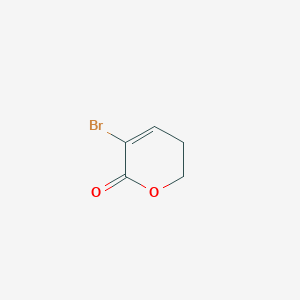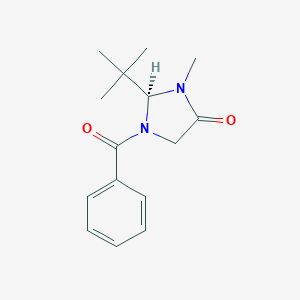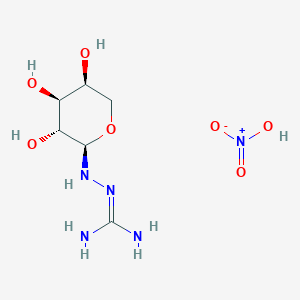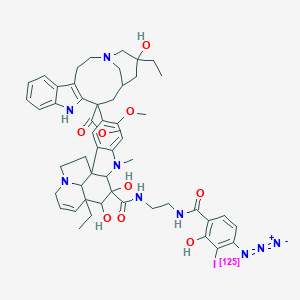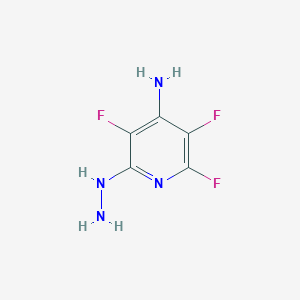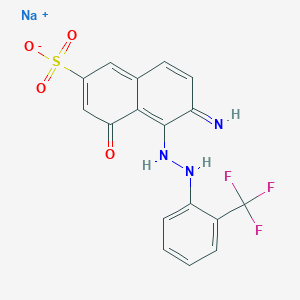
Acid red 337
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Red 337 is a type of dye used extensively in the textile industry . It is a red powder that is odorless . The chemical formula of this compound is C17H11F3N3NaO4S .
Synthesis Analysis
The production of this compound involves the use of orthanilic acid, gamma acid, and N-methylcyclohexylamine. The process includes diazotisation, azo coupling, and sulfonamide formation .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H11F3N3NaO4S . Its molar mass is 433.34 g/mol .
Chemical Reactions Analysis
This compound has been used in the synthesis of mesoporous silica from natural clay. This material was used for the removal of this compound from aqueous solutions and the treatment of real industrial textile effluent . In another study, a bacterial strain, Bacillus megaterium, was found capable of degrading this compound .
Physical And Chemical Properties Analysis
This compound is a red, odorless powder . It has a molecular weight of 433.34 . It is soluble in water and can be harmful if swallowed .
Applications De Recherche Scientifique
Adsorption Studies :
- AR337's adsorption on fish scales was optimized at a pH of 2.0, 30°C temperature, and 1 g/L adsorbent concentration (Alici, Altinci, Uzunoğlu, & Özer, 2013).
- Activated carbons derived from apple wood, peach stone, and hydrolyzed wool showed effectiveness in removing AR337 from aqueous solutions (Cretescu, Lupascu, Buciscanu, Bălău-Mîndru, & Soreanu, 2017).
Photostability Enhancement :
- Co-intercalation of AR337 and a UV absorbent into layered double hydroxides significantly enhanced the photostability and influenced the color of the hybrid pigment (Li, Qian, Feng, Feng, Tang, & Yang, 2014).
Biosorption and Biodegradation :
- Bacillus megaterium KY848339.1 was found to degrade AR337 dye in textile wastewater, removing 91% of dye concentration within 24 hours (Ewida, El-Sesy, & Abou Zeid, 2019).
- The biosorption of AR337 on Enteromorpha prolifera was explored, revealing exothermic nature with optimum pH and temperature values for effective adsorption (Özer, Akkaya, & Turabik, 2005).
Wastewater Treatment :
- The sonocatalytic degradation of Acid Red B, which is related to AR337, demonstrated that inorganic oxidants and nano-sized ZnO powder could significantly enhance the degradation process (Wang, Jiang, Zhang, Xie, Lv, Li, Deng, & Zhang, 2009).
Textile Applications :
- CDAB-modified Aspergillus oryzae showed higher biosorption capacities for AR337 from wastewater than unmodified biosorbents, indicating its potential in dye removal processes (Yang, Jin, Wang, Wang, Jia, & Zhao, 2011).
Color and Stability Analysis :
- The study on the co-intercalation of AR337 for pigment color enhancement revealed the impact on stability and color variations which are crucial in various applications, particularly in textiles and dyes (Li et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
67786-14-5 |
|---|---|
Formule moléculaire |
C17H12F3N3NaO4S |
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
sodium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H12F3N3O4S.Na/c18-17(19,20)11-3-1-2-4-13(11)22-23-16-12(21)6-5-9-7-10(28(25,26)27)8-14(24)15(9)16;/h1-8,24H,21H2,(H,25,26,27); |
Clé InChI |
YNNKCKNBHRWWTR-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(F)(F)F)NNC2=C3C(=CC(=CC3=O)S(=O)(=O)[O-])C=CC2=N.[Na+] |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N.[Na+] |
SMILES canonique |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N.[Na] |
Synonymes |
sodium 6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulphonate; 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-2-(trifluoromethyl)phenylazo-, monosodium salt; Aminyl Red E-FRL; Fab Rinyl Red GL; Nylanthrene Red B-NG; Nylosan Red E-2G |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



